2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine
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Overview
Description
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine is a chemical compound that features a pyridine ring substituted with a thioether linkage to a tosylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine typically involves the reaction of 2-chloropyridine with 1-tosylpiperidin-4-ylmethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tosyl group can be displaced by nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of thioether-linked pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its thioether and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((Piperidin-4-yl)methylthio)pyridine: Lacks the tosyl group, which may affect its biological activity and chemical reactivity.
2-((1-Benzylpiperidin-4-yl)methylthio)pyridine: Contains a benzyl group instead of a tosyl group, which can influence its pharmacokinetic properties.
2-((1-Methylpiperidin-4-yl)methylthio)pyridine: The presence of a methyl group instead of a tosyl group can alter its solubility and metabolic stability.
Uniqueness
2-(((1-Tosylpiperidin-4-yl)methyl)thio)pyridine is unique due to the presence of the tosyl group, which can enhance its stability and reactivity in certain chemical reactions. The tosyl group also provides a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-15-5-7-17(8-6-15)24(21,22)20-12-9-16(10-13-20)14-23-18-4-2-3-11-19-18/h2-8,11,16H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGZWLLDLDQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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